molecular formula C19H15N5O B2883261 6-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2380080-12-4

6-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2883261
CAS No.: 2380080-12-4
M. Wt: 329.363
InChI Key: GSPSZNGJFUGMHS-UHFFFAOYSA-N
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Description

6-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridazine ring, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesisCommon reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of 6-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the compound’s application. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and azetidine-containing molecules. Examples include:

Properties

IUPAC Name

6-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c20-10-14-6-8-18(21-11-14)23-12-16(13-23)24-19(25)9-7-17(22-24)15-4-2-1-3-5-15/h1-9,11,16H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPSZNGJFUGMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C#N)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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